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Compound of Interest

Compound Name: H-Met-Glu-OH

Cat. No.: B089144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methionyl-glutamic acid (Met-Glu) is a dipeptide composed of the amino acids methionine and

glutamic acid. As a naturally occurring dipeptide, it plays a role in various biological processes

and is a subject of interest in the fields of biochemistry, pharmacology, and drug development.

This technical guide provides an in-depth overview of the structure, properties, synthesis, and

biological activity of methionyl-glutamic acid, with a focus on its potential as a therapeutic

agent.

Structure and Physicochemical Properties
Methionyl-glutamic acid is formed through a peptide bond between the carboxyl group of

methionine and the amino group of glutamic acid. The resulting molecule possesses distinct

chemical and physical properties that influence its biological function and potential applications.

Chemical Structure
The chemical structure of L-methionyl-L-glutamic acid is depicted below:

Chemical Formula: C₁₀H₁₈N₂O₅S[1]

IUPAC Name: (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]pentanedioic acid
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Synonyms: Met-Glu, Glutamylmethionine, Glu-Met[1]

Physicochemical Data
The key physicochemical properties of methionyl-glutamic acid are summarized in the table

below. These properties are crucial for understanding its behavior in biological systems and for

the design of analytical and purification methods.

Property Value Reference

Molecular Weight 278.33 g/mol [1]

Estimated pKa Values

α-carboxyl (Glu) ~2.19 [Individual amino acid data]

γ-carboxyl (Glu) ~4.25 [Individual amino acid data]

α-amino (Met) ~9.21 [Individual amino acid data]

Estimated Isoelectric Point (pI) ~3.22 [Calculated from pKa values]

LogP (octanol-water partition

coefficient)
-3.7 (Computed) [1]

Hydrogen Bond Donor Count 4 [1]

Hydrogen Bond Acceptor

Count
6 [1]

Solubility

Estimated to be soluble in

water, especially at neutral and

alkaline pH.

[Based on individual amino

acid properties]

Experimental Protocols
Synthesis of L-Methionyl-L-Glutamic Acid via Solid-
Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used and efficient method for the chemical synthesis

of peptides. The following is a general protocol for the synthesis of L-methionyl-L-glutamic acid
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using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

Fmoc-Glu(OtBu)-Wang resin

Fmoc-Met-OH

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

20% Piperidine in N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Diethyl ether

Procedure:

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue by

treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with

DMF and DCM.

Amino Acid Coupling:

Dissolve Fmoc-Met-OH, DIC, and HOBt in DMF.

Add the activated amino acid solution to the deprotected resin.
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Allow the coupling reaction to proceed for 2 hours at room temperature.

Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

Wash the resin with DMF and DCM.

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal methionine with

20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.

Cleavage and Deprotection:

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to

cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu).

Filter the resin and collect the filtrate.

Precipitation and Purification:

Precipitate the crude dipeptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide and wash with cold diethyl ether.

Dry the crude peptide under vacuum.

Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Characterization: Confirm the identity and purity of the synthesized methionyl-glutamic acid

using mass spectrometry and NMR spectroscopy.

Analytical Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of methionyl-glutamic acid in a suitable solvent (e.g.,

D₂O) will show characteristic signals for the protons of both amino acid residues. The α-

protons will typically appear as multiplets in the range of 3.5-4.5 ppm. The side-chain protons
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of glutamic acid (β- and γ-CH₂) will resonate around 1.9-2.5 ppm. The methionine side chain

will exhibit signals for the β- and γ-CH₂ groups (around 1.8-2.2 ppm) and a characteristic

singlet for the S-methyl protons at approximately 2.1 ppm.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons

(around 170-180 ppm), α-carbons (around 50-60 ppm), and the various side-chain carbons.

2.2.2. Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS): This technique can be used to determine the accurate

molecular weight of the dipeptide. The expected [M+H]⁺ ion for C₁₀H₁₈N₂O₅S would be

approximately m/z 279.10.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will show characteristic losses

corresponding to the cleavage of the peptide bond, as well as side-chain fragmentations.

Common fragments would include the loss of water, ammonia, and cleavage to produce b-

and y-ions, which can confirm the amino acid sequence.

Biological Activity and Signaling Pathways
Recent research has highlighted the potential of γ-glutamyl-methionine (a constitutional isomer

of α-methionyl-glutamic acid) as a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV).

DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic

strategy for type 2 diabetes.

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1

(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are

released from the gut in response to food intake and play a crucial role in regulating insulin and

glucagon secretion. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-IV renders

them inactive.

Methionyl-glutamic acid, specifically the γ-linked isomer, has been shown to competitively

inhibit DPP-IV. This inhibition prevents the degradation of active GLP-1 and GIP, thereby

prolonging their physiological effects.
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Downstream Signaling Pathway of DPP-IV Inhibition
The inhibition of DPP-IV by methionyl-glutamic acid initiates a signaling cascade that ultimately

leads to improved glycemic control. The key steps in this pathway are illustrated in the diagram

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Methionyl-Glutamic Acid: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089144#methionyl-glutamic-acid-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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